2-Methoxy-9(10H)-acridone

Catalog No.
S3624910
CAS No.
49742-72-5
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-9(10H)-acridone

CAS Number

49742-72-5

Product Name

2-Methoxy-9(10H)-acridone

IUPAC Name

2-methoxy-10H-acridin-9-one

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16)

InChI Key

HEGMPAQEVYHHHI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

2-Methoxy-9(10H)-acridone is a derivative of acridone, characterized by a methoxy group at the 2-position of the acridone structure. This compound features a tricyclic system with a nitrogen atom in the 10th position and a keto group at the 9th position, contributing to its unique chemical properties. The molecular formula for 2-methoxy-9(10H)-acridone is C₁₄H₁₁NO₂, and it exhibits notable fluorescence properties, making it of interest in various fields including materials science and biological research .

The mechanism of action for 2-Methoxy-9(10H)-acridone's antibacterial activity is not fully understood. It might involve disrupting bacterial cell membranes or interfering with essential cellular processes [].

For its potential role in reversing cancer cell resistance, the mechanism is also under investigation. It is hypothesized that the compound might interact with specific proteins involved in drug efflux pumps, which are responsible for expelling chemotherapeutic drugs from cancer cells [].

2-Methoxy-9(10H)-acridone is classified as acutely toxic (Category 4) according to the European Chemicals Agency (ECHA) []. However, specific data on its toxicity is limited. Due to the lack of sufficient information, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

  • Reduction Reactions: It can be reduced to form acridine derivatives using zinc dust, although this reaction can be violent on a large scale .
  • N-Alkylation: The compound can be alkylated at the nitrogen atom, leading to various N-substituted derivatives which exhibit different biological activities .
  • Proton Transfer: In excited states, it participates in proton transfer reactions, which are crucial for its photophysical behavior, including excimer formation .

2-Methoxy-9(10H)-acridone shows significant biological activity. It has been studied for its potential as an antitumor agent, with various derivatives demonstrating activity against cancer cell lines. The compound's ability to interact with DNA makes it a candidate for further investigation in cancer therapeutics . Additionally, some studies indicate that it may possess antimicrobial properties .

The synthesis of 2-methoxy-9(10H)-acridone typically involves:

  • Condensation Reactions: Starting from simpler aromatic compounds, condensation reactions can yield the acridone structure.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or other methylating agents under basic conditions.
  • N-Alkylation: Further functionalization can be accomplished through N-alkylation methods to create various derivatives that enhance its biological properties .

2-Methoxy-9(10H)-acridone has diverse applications:

  • Fluorescent Dyes: Its fluorescent properties make it suitable for use in imaging and labeling applications in biological studies.
  • Anticancer Research: Given its biological activity, it is explored as a potential therapeutic agent in cancer treatment.
  • Material Science: The compound may be used in the development of organic light-emitting diodes (OLEDs) due to its photophysical characteristics .

Studies have shown that 2-methoxy-9(10H)-acridone interacts with biological molecules such as DNA. Its ability to form excimers and undergo proton transfer in excited states suggests potential mechanisms for its anticancer activity. Interaction studies utilizing techniques like fluorescence spectroscopy have revealed insights into its binding affinities and dynamics when interacting with nucleic acids .

Several compounds share structural similarities with 2-methoxy-9(10H)-acridone. Here are some notable examples:

Compound NameStructure TypeUnique Features
AcridoneParent structureBase structure without substitutions
4-MethoxyacridoneMethoxylated derivativeMethoxy group at the 4-position
N-Alkylated acridonesN-substituted derivativesEnhanced solubility and altered biological activity
NitroacridonesNitrogen-containing derivativesKnown for their reduced reactivity and toxicity

Uniqueness of 2-Methoxy-9(10H)-acridone

What sets 2-methoxy-9(10H)-acridone apart is its specific methoxy substitution at the 2-position, which significantly influences its photophysical properties and biological activity compared to other acridones. Its ability to form excimers and engage in proton transfer reactions in excited states adds to its unique profile among acridone derivatives .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49742-72-5

Wikipedia

2-Methoxy-9(10H)-acridone

Dates

Last modified: 04-14-2024

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